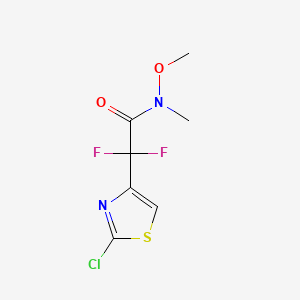
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethyl sulfoxide or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; temperatures ranging from -20 to 25°C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or methanol; temperatures ranging from 20-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with the metabolic processes of pests.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-thiazol-4-yl)methanol
- 2-chloro-1,3-thiazol-5-yl)methanol
- 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1 H-pyrazoles
Uniqueness
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and difluoro groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the methoxy and methyl groups contribute to its solubility and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7ClF2N2O2S |
|---|---|
Molecular Weight |
256.66 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3 |
InChI Key |
VFNDMOPIEDZULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C1=CSC(=N1)Cl)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


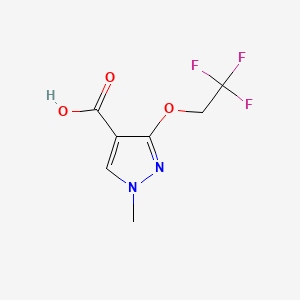
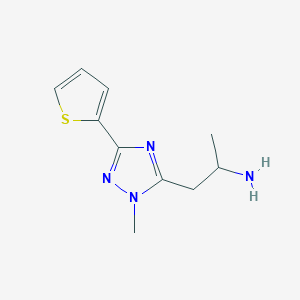
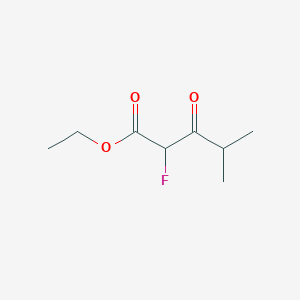
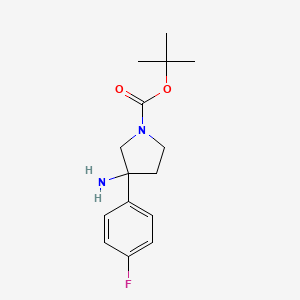

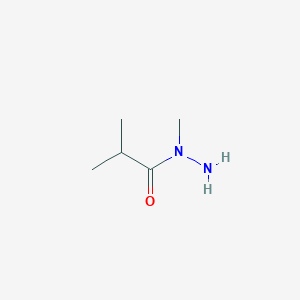

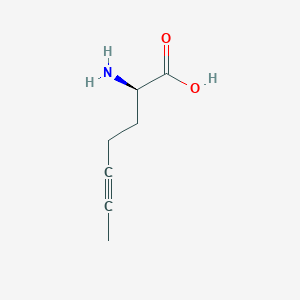
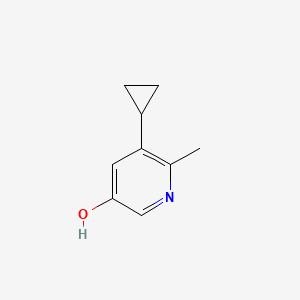
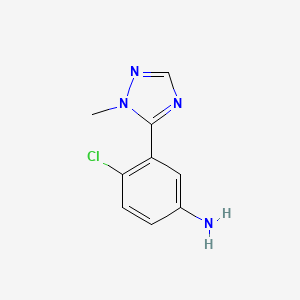

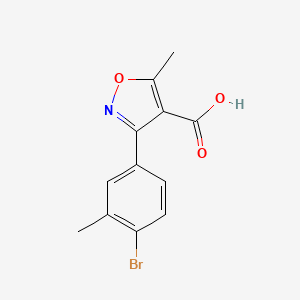
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
